3,4-Dichlorocinnamaldehyde
Description
3,4-Dichlorocinnamaldehyde is an aromatic aldehyde characterized by a cinnamaldehyde backbone (C₆H₅-CH=CH-CHO) substituted with chlorine atoms at the 3- and 4-positions of the benzene ring. This compound is synthesized via condensation reactions involving 3,4-dichlorobenzaldehyde and acetaldehyde derivatives under organocatalytic conditions, followed by purification using column chromatography (silica gel with pentane/EtOAc gradients) .
The dichloro substituents confer strong electron-withdrawing effects, which influence reactivity in cycloaddition and enantioselective reactions. Its primary applications include serving as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.
Properties
Molecular Formula |
C9H6Cl2O |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-6H |
InChI Key |
KRIZSOUMJXQNGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The following table compares 3,4-dichlorocinnamaldehyde with three structurally related compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The dichloro and cyano groups in this compound and 4-cyanocinnamaldehyde, respectively, deactivate the benzene ring, directing electrophilic substitution to specific positions. In contrast, caffeic acid’s hydroxyl groups activate the ring, enabling antioxidant activity .
- Synthetic Utility : this compound and 3,4-dichloroaniline both serve as intermediates in agrochemical synthesis, but the former’s aldehyde group enables diverse reactivity (e.g., in cycloadditions) compared to the amine functionality of the latter .
- Physical State : Caffeic acid’s crystalline form contrasts with the liquid or low-melting-point nature of chlorinated cinnamaldehydes, reflecting differences in intermolecular hydrogen bonding .
Research Findings on Reactivity
- Organocatalytic Applications: this compound participates in enantioselective [10+2] cycloadditions, where its electron-deficient aromatic ring stabilizes transition states. This reactivity is shared with 4-cyanocinnamaldehyde but absent in hydroxylated analogs like caffeic acid .
- Solubility and Purification: Dichloro and cyano derivatives require nonpolar solvents (e.g., pentane/EtOAc) for chromatographic purification, whereas caffeic acid’s polar hydroxyl groups necessitate aqueous or polar organic solvents .
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